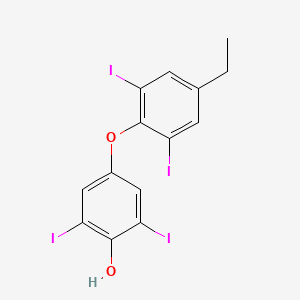

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol

描述

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is a chemical compound with the molecular formula C₁₄H₁₀I₄O₂ and a molecular weight of 717.85 g/mol . This compound is primarily used as an impurity standard in the pharmaceutical industry, particularly in the context of levothyroxine formulations . It is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol involves multiple steps, typically starting with the iodination of phenol derivatives. The process generally includes:

Iodination: Introduction of iodine atoms to the phenol ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.

Etherification: Formation of the ether bond by reacting the iodinated phenol with 4-ethyl-2,6-diiodophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenol derivatives .

科学研究应用

Chemistry

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol serves as a reference standard in analytical chemistry. It is utilized for quantifying impurities in pharmaceutical formulations, ensuring the accuracy and reliability of analytical results.

Biology

The compound is studied for its biological activity due to the presence of iodine atoms, which can interact with biological molecules. Research has indicated potential effects on thyroid hormone receptors, suggesting implications for metabolic regulation and cellular proliferation.

Medicine

In the medical field, it has been investigated as an impurity in levothyroxine formulations. The presence of this compound in levothyroxine is critical for assessing the drug's safety and efficacy. Understanding its role helps ensure that pharmaceutical products meet required purity standards.

Industry

In pharmaceutical manufacturing, this compound is employed in quality control processes to monitor impurity levels. Its application ensures that products are safe for consumption and comply with regulatory standards.

Case Study 1: Impurity Analysis in Levothyroxine

A study conducted on the impurity profiles of levothyroxine formulations revealed that the presence of this compound was significant for ensuring product safety. Analytical methods such as HPLC (High-Performance Liquid Chromatography) were used to quantify this impurity alongside other related compounds.

Research examining the interaction of this compound with thyroid hormone receptors demonstrated its potential to mimic levothyroxine's action. This study utilized various cell lines to evaluate gene expression related to metabolism and energy regulation.

作用机制

The mechanism of action of 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is primarily related to its role as an impurity in levothyroxine formulations. It does not have a direct therapeutic effect but is important for ensuring the purity and safety of the final pharmaceutical product . The molecular targets and pathways involved are related to its interaction with the active pharmaceutical ingredient and other excipients in the formulation .

相似化合物的比较

Similar Compounds

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol: Similar in structure but with variations in the position or number of iodine atoms.

2,6-Diiodophenol: Lacks the ethyl group and additional iodine atoms.

4-Ethyl-2,6-diiodophenol: Similar but without the ether linkage.

Uniqueness

This compound is unique due to the presence of multiple iodine atoms and the ether linkage, which contribute to its specific chemical properties and applications in pharmaceutical analysis .

生物活性

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is a compound of significant interest due to its structural relationship with levothyroxine, a well-known thyroid hormone. This compound's biological activity has implications for its potential use in pharmaceuticals and research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C14H12I4O2

- Molecular Weight : 570.83 g/mol

- CAS Number : 176258-89-2

The primary biological activity of this compound is linked to its interaction with thyroid hormone receptors. It mimics the action of levothyroxine by binding to these receptors, thereby influencing metabolic processes such as:

- Gene Expression Regulation : The compound activates genes involved in metabolism and energy regulation.

- Cell Proliferation : It promotes the proliferation of certain cell types, which can be beneficial in therapeutic contexts.

Pharmacological Properties

The pharmacological profile includes:

- Absorption and Distribution : The compound exhibits good bioavailability and is effectively absorbed when administered.

- Metabolism : It undergoes hepatic metabolism primarily through glucuronidation and sulfation pathways.

| Property | Details |

|---|---|

| Bioavailability | High |

| Metabolism | Hepatic (glucuronidation) |

| Elimination Half-life | Approximately 10 hours |

Study 1: Thyroid Hormone Mimicry

A study investigated the effects of this compound on thyroid function in animal models. The results indicated that the compound effectively increased metabolic rate and influenced growth metrics similar to levothyroxine.

Study 2: Toxicity Assessment

In a toxicity study involving rodents, the compound was administered at various dosages. Observations included:

- No significant adverse effects at low doses.

- At high doses, mild thyroid dysfunction was noted, suggesting a dose-dependent relationship in its biological activity.

Research Findings

Recent research has highlighted the potential applications of this compound in clinical settings. Its ability to mimic thyroid hormones opens avenues for treating conditions related to thyroid dysfunction.

Table of Key Findings

| Study | Findings |

|---|---|

| Animal Model Study | Increased metabolic rate; growth enhancement |

| Toxicity Assessment | Safe at low doses; mild dysfunction at high doses |

属性

IUPAC Name |

4-(4-ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I4O2/c1-2-7-3-11(17)14(12(18)4-7)20-8-5-9(15)13(19)10(16)6-8/h3-6,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEHIHICACCDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249820 | |

| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176258-89-2 | |

| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176258-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。